(R)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid
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Overview
Description
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound features a phenyl ring substituted with a hydroxy group and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and pyrrolidine under basic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it an interesting subject for studying enantioselective processes and interactions.
Medicine
In medicine, ®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy group and pyrrolidine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
4-Hydroxyphenylacetic acid: A simpler analog without the pyrrolidine ring.
2-(4-Hydroxyphenyl)pyrrolidine: A compound with a similar structure but lacking the acetic acid moiety.
Uniqueness
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetic acid is unique due to its chiral nature and the presence of both a hydroxy group and a pyrrolidine ring
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-hydroxy-3-[(2R)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-4-3-8(7-12(15)16)6-9(11)10-2-1-5-13-10/h3-4,6,10,13-14H,1-2,5,7H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
DYANQRYTPZPKIE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)CC(=O)O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)CC(=O)O)O |
Origin of Product |
United States |
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